N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
Properties
CAS No. |
1206988-54-6 |
|---|---|
Molecular Formula |
C26H26N6O2S |
Molecular Weight |
486.59 |
IUPAC Name |
N-benzyl-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N6O2S/c1-2-3-15-34-21-11-9-20(10-12-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)35-18-24(33)27-17-19-7-5-4-6-8-19/h4-14,16H,2-3,15,17-18H2,1H3,(H,27,33) |
InChI Key |
FPGXSCZDAVUNGD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial enzyme in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway. This disruption leads to downstream effects such as the induction of apoptosis, which is a programmed cell death process that eliminates damaged or unnecessary cells.
Biological Activity
N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in cancer treatment. This article provides a detailed overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H26N6O2S
- Molecular Weight : 486.59 g/mol
- Purity : Typically 95% .
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, this compound effectively disrupts cell cycle progression, leading to significant inhibition of cell growth in various cancer cell lines .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. Studies have shown that it can significantly reduce the proliferation of cancer cells through the following mechanisms:
- Cell Cycle Arrest : The inhibition of CDK2 leads to G1 phase arrest in the cell cycle.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells by activating apoptotic pathways.
- Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size in animal models treated with the compound .
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption and distribution characteristics. The compound's structure allows it to penetrate cellular membranes effectively, enhancing its bioavailability and therapeutic potential .
Data Summary and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of CDK2 activity with IC50 values indicating strong potency against various cancer cell lines. |
| Study 2 | In vivo experiments showed that administration of the compound resulted in reduced tumor growth rates compared to control groups. |
| Study 3 | Molecular docking studies confirmed strong binding affinity to CDK2 active sites, supporting its role as a selective inhibitor. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share key structural motifs with the target molecule, enabling comparative analysis of their properties and bioactivity:
Key Comparative Insights
Fluorobenzyl substituents (as in ) could increase metabolic stability but may reduce binding affinity compared to non-halogenated benzyl groups.
Enzyme Targeting: Pyrazolo-triazolo systems (target compound and ) show affinity for lanosterol-14α-demethylase, a key enzyme in fungal ergosterol biosynthesis. Docking studies suggest that alkylthio groups optimize enzyme interactions . Quinazoline-pyrazole hybrids (e.g., ) exhibit activity against plant pathogens (Fusarium graminearum), highlighting the role of nitrogen-rich heterocycles in antifungal mechanisms.
Synthetic Complexity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
